2-Ethenylcyclopropane-1,1-dicarboxylic acid 2-Ethenylcyclopropane-1,1-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 57742-48-0
VCID: VC13587014
InChI: InChI=1S/C7H8O4/c1-2-4-3-7(4,5(8)9)6(10)11/h2,4H,1,3H2,(H,8,9)(H,10,11)
SMILES: C=CC1CC1(C(=O)O)C(=O)O
Molecular Formula: C7H8O4
Molecular Weight: 156.14 g/mol

2-Ethenylcyclopropane-1,1-dicarboxylic acid

CAS No.: 57742-48-0

Cat. No.: VC13587014

Molecular Formula: C7H8O4

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

2-Ethenylcyclopropane-1,1-dicarboxylic acid - 57742-48-0

Specification

CAS No. 57742-48-0
Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
IUPAC Name 2-ethenylcyclopropane-1,1-dicarboxylic acid
Standard InChI InChI=1S/C7H8O4/c1-2-4-3-7(4,5(8)9)6(10)11/h2,4H,1,3H2,(H,8,9)(H,10,11)
Standard InChI Key AFEWNSCLQLQUEJ-UHFFFAOYSA-N
SMILES C=CC1CC1(C(=O)O)C(=O)O
Canonical SMILES C=CC1CC1(C(=O)O)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Architecture

2-Ethenylcyclopropane-1,1-dicarboxylic acid features a cyclopropane ring substituted at the 1,1-positions with carboxylic acid groups and at the 2-position with an ethenyl (CH2=CH\text{CH}_2=\text{CH}) substituent. The cyclopropane ring’s inherent angle strain (60° bond angles) and the conjugation between the ethenyl group and the carboxylic acids contribute to its reactivity . The compound’s exact mass is 156.04225873 g/mol, and its XLogP3 value of 0.4 indicates moderate hydrophobicity, balancing its two carboxylic acid groups’ polarity .

Physicochemical Characteristics

Key properties include:

  • Molecular Weight: 156.14 g/mol

  • Hydrogen Bond Donors/Acceptors: 2 donors, 4 acceptors

  • Rotatable Bonds: 3 (ethenyl and two carboxylic acid groups)

  • Topological Polar Surface Area: 74.6 Ų .

The compound’s acidity stems from its dicarboxylic acid groups, with pKa values estimated to be ∼2–3 for each carboxyl group, comparable to malonic acid. Its solubility in polar solvents like water is limited due to the hydrophobic cyclopropane and ethenyl moieties but improves in alcohols or dimethyl sulfoxide (DMSO) .

Synthesis and Purification

Cyclocondensation Reaction

The primary synthesis route involves reacting 1,4-dihalobutenes with dialkyl malonates under basic conditions. A patented method (US4713479A) highlights the use of trans-1,4-dichlorobutene-2 to minimize byproduct formation . The process occurs in two steps:

  • Isomerization: An 80:20 trans/cis dichlorobutene mixture is treated with thiols or anhydrous HBr/HCl under UV light, achieving a 95:5 trans/cis ratio.

  • Cyclocondensation: The isomerized dichlorobutene reacts with dimethyl malonate in methanol using sodium methoxide, yielding dimethyl 2-vinylcyclopropane-1,1-dicarboxylate .

Example: Reacting 132.12 g dimethyl malonate with 108.02 g sodium methoxide in methanol produces 139.2 g (75.6% yield) of the diester, which is hydrolyzed to the dicarboxylic acid .

Stereochemical Control

The choice of trans-dichlorobutene is critical. Cis-dichlorobutene leads to a competing pathway forming dimethyl cyclopent-3-ene-1,1-dicarboxylate (up to 50% byproduct) . The trans isomer’s geometry aligns the leaving groups (chlorides) for a concerted cyclization, avoiding ring expansion.

Derivatives and Functionalization

Ester Derivatives

Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate (CAS 7686-78-4) is a common derivative, synthesized by esterifying the dicarboxylic acid. Key properties include:

  • Molecular Weight: 212.24 g/mol

  • Boiling Point: 69–72°C at 0.5 Torr

  • Storage: Under inert gas (N₂/Ar) at 2–8°C .

Property2-Ethenylcyclopropane-1,1-dicarboxylic AcidDiethyl Ester Derivative
CAS Number57742-48-0 7686-78-4
Molecular FormulaC7H8O4\text{C}_7\text{H}_8\text{O}_4C11H16O4\text{C}_{11}\text{H}_{16}\text{O}_4
Molecular Weight156.14 g/mol 212.24 g/mol
Boiling PointN/A69–72°C (0.5 Torr)

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